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Introduction
Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp, ABCB1)

and Breast Cancer Resistance Protein (BCRP, ABCG2), two key ATP-binding cassette (ABC)

transporters responsible for multidrug resistance (MDR) in cancer.[1][2][3] Overexpression of

these transporters in tumor cells leads to the active efflux of a wide range of chemotherapeutic

agents, diminishing their intracellular concentration and therapeutic efficacy.[4][5] Elacridar's
ability to block this efflux mechanism makes it a valuable tool in preclinical cancer research,

particularly in murine xenograft models, to enhance the efficacy of conventional chemotherapy

and overcome drug resistance.[1][6] These application notes provide detailed protocols for the

use of Elacridar in mouse xenograft studies, including dosage, administration, and

experimental workflows.

Mechanism of Action
Elacridar functions by non-competitively inhibiting the efflux activity of P-gp and BCRP

transporters on the cell membrane.[7][8] This inhibition leads to increased intracellular

accumulation and retention of chemotherapeutic drugs that are substrates of these

transporters, thereby restoring their cytotoxic effects in resistant cancer cells.[4][9]
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Elacridar's mechanism of action in overcoming multidrug resistance.

Data Summary: Elacridar Dosage and
Administration in Mice
The following tables summarize common dosage and administration routes for Elacridar in
mice based on preclinical studies.

Table 1: Elacridar Monotherapy Pharmacokinetics in Mice
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Route of
Administration

Dosage
(mg/kg)

Vehicle
Key
Pharmacokinet
ic Parameters

Reference

Intravenous (IV) 2.5 Not specified

Terminal half-life:

~4 hours; Brain-

to-plasma

partition

coefficient

(Kp,brain): 0.82

[10]

Intraperitoneal

(IP)
100

0.5%

hydroxypropylme

thylcellulose and

1% Tween 80

Terminal half-life:

~4 hours;

Kp,brain: 0.43;

Absolute

bioavailability:

0.01

[10]

Oral (PO) 100

0.5%

hydroxypropylme

thylcellulose and

1% Tween 80

Terminal half-life:

~20 hours;

Kp,brain: 4.31;

Absolute

bioavailability:

0.22

[10]

Table 2: Elacridar in Combination Therapy in Mice

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3400790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3400790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3400790/
https://www.benchchem.com/product/b1662867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-
administere
d Drug

Elacridar
Dosage and
Route

Chemother
apy Dosage
and Route

Mouse
Model

Key
Findings

Reference

Paclitaxel 25 mg/kg, PO 10 mg/kg, PO

CYP3A4-

humanized

mice

10.7-fold

increase in

paclitaxel

plasma

concentration

.[11]

[11]

Docetaxel 25 mg/kg, PO 10 mg/kg, PO

CYP3A4-

humanized

mice

4-fold

increase in

docetaxel

plasma

concentration

.[11]

[11]

Doxorubicin
5.18 mg/kg,

IV
5 mg/kg, IV

HepG2

xenograft

Significant

tumor growth

inhibition with

combination

therapy.[6]

[6]

Experimental Protocols
Protocol 1: General Procedure for Establishing
Subcutaneous Xenografts
This protocol describes the general steps for establishing subcutaneous tumor xenografts in

immunocompromised mice.
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4. Subcutaneously inject
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the flank of mice

5. Monitor mice for
tumor growth

6. Measure tumor volume
with calipers regularly

7. Randomize mice into
treatment groups when

tumors reach desired size
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Workflow for establishing subcutaneous xenograft models.

Materials:

Cancer cell line of interest

Appropriate cell culture medium and supplements
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Phosphate-buffered saline (PBS)

Trypsin-EDTA

Matrigel (or other basement membrane extract)

Immunocompromised mice (e.g., NOD/SCID or NSG)

Syringes and needles (27-30 gauge)

Digital calipers

Anesthetic (e.g., isoflurane)

Procedure:

Cell Preparation: Culture cancer cells in appropriate medium until they reach 70-80%

confluency.

Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count to determine

cell viability and concentration.

Centrifuge the cells and resuspend the pellet in a 1:1 mixture of cold serum-free media and

Matrigel to a final concentration of 1-10 x 10^6 cells per 100 µL. Keep the cell suspension on

ice.

Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into

the flank of each mouse.

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are

palpable, begin measuring the tumor volume 2-3 times per week using digital calipers.

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x

Width²) / 2.[12]

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize

the mice into different treatment groups.[12]
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Protocol 2: Elacridar and Doxorubicin Combination
Therapy in a Doxorubicin-Resistant Xenograft Model
This protocol outlines a therapeutic efficacy study using Elacridar in combination with

doxorubicin in a xenograft model established from a doxorubicin-resistant cancer cell line.

Materials:

Mice with established doxorubicin-resistant xenografts (as per Protocol 1)

Elacridar

Doxorubicin

Vehicle for Elacridar (e.g., 0.5% hydroxypropylmethylcellulose and 1% Tween 80)

Saline for Doxorubicin

Syringes and needles for administration

Procedure:

Treatment Groups: Establish treatment groups (n=8-10 mice per group) such as:

Vehicle control

Elacridar alone

Doxorubicin alone

Elacridar and Doxorubicin combination

Drug Preparation:

Prepare Elacridar in a suitable vehicle at the desired concentration (e.g., for a 5 mg/kg

dose).

Prepare Doxorubicin in saline at the desired concentration (e.g., for a 5 mg/kg dose).
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Administration Schedule:

Administer Elacridar (e.g., 5.18 mg/kg) via intravenous (IV) injection.[6]

Administer Doxorubicin (e.g., 5 mg/kg) via IV injection 15-30 minutes after Elacridar
administration.[11]

Repeat the treatment every 3 days for a total of four treatments.[6]

Monitoring:

Measure tumor volumes and body weights 2-3 times per week.

Monitor the mice for any signs of toxicity.

Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per

institutional guidelines or at the end of the study period.

Data Analysis:

Plot mean tumor volume ± SEM for each treatment group over time.

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle

control.

At the end of the study, excise and weigh the tumors.

Protocol 3: Enhancing Oral Bioavailability of Paclitaxel
with Elacridar
This protocol is designed to assess the effect of Elacridar on the oral bioavailability of

paclitaxel.

Materials:

Immunocompromised mice

Elacridar
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Paclitaxel

Vehicle for oral administration (e.g., ethanol:polysorbate 80 (1:1, v/v) diluted with water)[11]

Equipment for blood collection (e.g., retro-orbital or tail vein)

Centrifuge and tubes for plasma separation

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

Treatment Groups:

Paclitaxel alone (oral)

Elacridar (oral) + Paclitaxel (oral)

Drug Preparation: Prepare paclitaxel and Elacridar in the oral vehicle at the desired

concentrations (e.g., 10 mg/kg for paclitaxel and 25 mg/kg for Elacridar).[11]

Administration:

Fast the mice for 2 hours prior to drug administration.[11]

Administer Elacridar by oral gavage.

Administer paclitaxel by oral gavage 15 minutes after Elacridar administration.[11]

Pharmacokinetic Sampling:

Collect blood samples at various time points post-paclitaxel administration (e.g., 0.25, 0.5,

1, 2, 4, 8, and 24 hours).

Process the blood to obtain plasma and store at -80°C until analysis.

Sample Analysis: Quantify the concentration of paclitaxel in the plasma samples using a

validated analytical method.
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Data Analysis:

Plot the mean plasma concentration-time curve for each group.

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the

Curve).

Determine the fold-increase in paclitaxel bioavailability in the presence of Elacridar.

Conclusion
Elacridar is a critical tool for preclinical research in oncology, enabling the study of MDR and

the development of strategies to overcome it. The protocols provided here offer a framework for

incorporating Elacridar into mouse xenograft studies to enhance the efficacy of

chemotherapeutic agents. Researchers should optimize these protocols based on their specific

cancer models and experimental objectives. Careful consideration of dosage, administration

route, and timing is crucial for achieving meaningful and reproducible results.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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